REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:5]=1[OH:12].[CH2:14]([Mg]Cl)[CH2:15][CH3:16]>C1COCC1>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:11])[CH2:14][CH2:15][CH3:16])=[CH:6][C:5]=1[OH:12]
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Name
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|
Quantity
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360 mg
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Type
|
reactant
|
Smiles
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COC(C1=C(C=C(C=C1)C=O)O)=O
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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2 mL
|
Type
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reactant
|
Smiles
|
C(CC)[Mg]Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
stirred under nitrogen
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture is stirred at −78° C. for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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gradually warmed to room temperature over 1 hour after which point
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched
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Type
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ADDITION
|
Details
|
by adding saturated aqueous ammonium chloride
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Type
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EXTRACTION
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Details
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The resulting mixture is extracted with EtOAc (3×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase is washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the crude product is purified with silica gel flash column chromatography (10-20% ethyl acetate in hexanes gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)C(CCC)O)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |